Rotundanonic acid
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Overview
Description
Rotundanonic acid: is a natural triterpenoid compound isolated from the herbs of Ilex Rotunda. It is known for its diverse biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-viral properties . The compound has a molecular formula of C30H46O5 and a molecular weight of 486.693 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rotundanonic acid can be synthesized from β-amyrin through a catalytic process involving iodine and aluminum chloride. The reaction yields a mixture of this compound and its isomers, which can be purified using various analytical methods such as nuclear magnetic resonance spectroscopy, X-ray diffraction analysis, and high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the herbs of Ilex Rotunda. The extraction process may include solvent extraction, followed by purification steps like column chromatography and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Rotundanonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed and characterized using spectroscopic methods .
Scientific Research Applications
Rotundanonic acid has a wide range of applications in scientific research:
Mechanism of Action
Rotundanonic acid exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the NF-κB pathway, which plays a crucial role in inflammation.
Anti-diabetic: this compound exhibits insulin-like effects on glucose uptake and oxidation, contributing to its anti-diabetic activity.
Anti-viral: The compound interferes with viral replication processes, thereby exhibiting potent anti-viral activity.
Comparison with Similar Compounds
- Rotundic acid
- Betulinic acid
- Ursolic acid
- Oleanolic acid
Comparison: Rotundanonic acid is unique due to its specific molecular structure and diverse biological activities. While compounds like betulinic acid and ursolic acid also exhibit anti-tumor and anti-inflammatory properties, this compound’s combination of anti-diabetic and anti-viral activities sets it apart. Additionally, its ability to induce apoptosis in a wide range of cancer cell lines highlights its potential as a versatile therapeutic agent.
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-1-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-21,23,31,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,23-,25+,26+,27-,28-,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICFMPCEXYENLE-IZQMNYJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1(C)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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